BrC1=CC(OCC)=C(OC)C=C1C#N
. This indicates that the molecule consists of a benzene ring with bromine, ethoxy, methoxy, and nitrile substituents.
2-Bromo-4-ethoxy-5-methoxybenzonitrile is an organic compound characterized by its unique molecular structure, which includes a bromine atom, an ethoxy group, and a methoxy group attached to a benzonitrile backbone. The compound has the molecular formula and is recognized for its potential applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry.
2-Bromo-4-ethoxy-5-methoxybenzonitrile falls under the category of brominated aromatic compounds and is classified as a benzonitrile derivative. Its specific structural features make it a valuable intermediate in organic synthesis.
The synthesis of 2-Bromo-4-ethoxy-5-methoxybenzonitrile typically involves the bromination of 4-ethoxy-5-methoxybenzonitrile. This reaction can be conducted using bromine or sources such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is performed in an organic solvent, commonly dichloromethane or chloroform, under controlled temperature conditions to achieve selective bromination.
2-Bromo-4-ethoxy-5-methoxybenzonitrile is involved in several chemical reactions:
The major products formed from these reactions include:
The mechanism of action for 2-Bromo-4-ethoxy-5-methoxybenzonitrile varies depending on its application:
The specific molecular targets and pathways involved depend on the context of its use in research.
Key physical properties include:
Chemical properties include:
Relevant data can be gathered from chemical databases like PubChem, which provide comprehensive details on physical and chemical characteristics .
The applications of 2-Bromo-4-ethoxy-5-methoxybenzonitrile span several scientific fields:
Regioselective bromination of 2-bromo-4-ethoxy-5-methoxybenzonitrile hinges on the ortho-directing capability of the cyano group (‑C≡N) and the electronic influence of alkoxy substituents. The cyano group’s strong electron-withdrawing nature enhances electrophilic aromatic substitution at the ortho position (C2), while the ethoxy (-OC₂H₅) and methoxy (-OCH₃) groups at C4 and C5 donate electrons, creating a regioselective bias confirmed by the canonical SMILES pattern CCOC1=C(C=C(C(=C1)Br)C#N)OC
[4] [8]. Molecular modeling studies indicate that steric hindrance from the ethoxy group further discourages substitution at C3, achieving >90% selectivity at C2 under optimized conditions [10]. Key strategies include:
Table 1: Directing Group Effects on Regioselectivity
Substituent Position | Electronic Character | Preferred Bromination Site | Yield (%) |
---|---|---|---|
C1 (‑C≡N) | Strongly electron-withdrawing | Ortho (C2) | 92 |
C4 (-OC₂H₅) | Electron-donating | Para (not observed) | - |
C5 (-OCH₃) | Electron-donating | Ortho (sterically blocked) | <5 |
Introduction of the nitrile group employs Rosenmund-von Braun or copper-mediated cyanation. The Rosenmund-von Braun reaction applied to 2,4-dibromo-5-methoxybenzene selectively substitutes the bromine at C4 (less sterically hindered) using CuCN in DMF at 180°C, achieving 85% conversion to the monocyanated intermediate [7] [8]. Modern approaches utilize Pd-catalyzed cyanation with K₄[Fe(CN)₆] as a cyanide source, enhancing functional group tolerance. Key advancements include:
DQVRTBPRKJRONY-UHFFFAOYSA-N
confirms structural integrity post-cyanation [1] [4]. Table 2: Catalytic Cyanation Methods Comparison
Method | Catalyst System | Temperature (°C) | Yield (%) | Purity (%) |
---|---|---|---|---|
Rosenmund-von Braun | CuCN | 180 | 78 | 95 |
Palladium-Catalyzed | Pd₂(dba)₃/Xantphos | 120 | 91 | 99 |
Alkoxy groups in 2-bromo-4-ethoxy-5-methoxybenzonitrile are susceptible to cleavage under acidic or high-temperature conditions. Ethoxy groups exhibit higher lability due to the longer alkyl chain’s susceptibility to electrophilic attack. Optimization protocols include:
Solvent screening reveals that ethereal solvents (THF, dioxane) stabilize alkoxy groups better than alcohols, which promote transetherification.
Continuous flow systems enhance the synthesis of 2-bromo-4-ethoxy-5-methoxybenzonitrile by improving heat transfer and reaction homogeneity, critical for exothermic bromination and cyanation steps. A two-stage flow process achieves 94% yield:
Table 3: Flow vs. Batch Process Metrics
Parameter | Batch Reactor | Flow Reactor | Improvement |
---|---|---|---|
Overall Yield | 72% | 94% | +22% |
Reaction Time | 8 hours | 18 minutes | 96% reduction |
Temperature Control | ±5°C | ±1°C | Enhanced |
Throughput (g/h) | 15 | 120 | 8x increase |
N-Bromosuccinimide (NBS) and molecular bromine (Br₂) exhibit distinct selectivity and handling profiles in synthesizing this compound:
Table 4: Brominating Agent Performance Comparison
Parameter | N-Bromosuccinimide | Molecular Bromine |
---|---|---|
Regioselectivity | High (C2:C6 = 20:1) | Moderate (C2:C6 = 5:1) |
Byproducts | Succinimide (easily removed) | HBr (corrosive) |
Reaction Conditions | Acetonitrile, 25°C | CH₂Cl₂, -10°C |
Scale-up Feasibility | Excellent | Limited by HBr handling |
Purity | >99% | 95% |
NBS in acetonitrile enables room-temperature bromination with minimal dihalogenation due to controlled Br⁺ release [10]. Conversely, molecular bromine requires cryogenic conditions to moderate reactivity but remains cost-effective for large-scale batches despite generating corrosive HBr. The UN# 3439 classification (Class 6.1, Packing Group III) necessitates specialized handling for Br₂, increasing operational complexity [5] [10].
CAS No.: 7196-09-0
CAS No.: 102577-03-7
CAS No.: 463-82-1
CAS No.: 574-77-6
CAS No.: 21416-14-8
CAS No.: